Withaferin A

Cancer cell cytotoxicity Selectivity index Normal cell safety

Withaferin A is the definitive reference standard for Hsp90-targeted anticancer research requiring the C5-C6 epoxide pharmacophore, showing an IC50 of 1.0–2.8 µM in Panc-1 cells while inactive analogs fail. Its unique electrophilic center enables covalent target engagement fundamentally distinct from Withanone or Withanolide A. For DNMT inhibition and epigenetic reactivation assays, it provides the highest potency among natural withanolides. Complete impermeability in standard intestinal absorption models makes it the ideal model compound for permeability-limited delivery studies. Procure Withaferin A for any study where epoxide-dependent mechanism-of-action benchmarking, non-selective cytotoxic positive control, or nanoparticle/prodrug formulation evaluation is required.

Molecular Formula C28H38O6
Molecular Weight 470.6 g/mol
CAS No. 5119-48-2
Cat. No. B1683310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWithaferin A
CAS5119-48-2
Synonyms5,6-epoxy-4,22,27-trihydroxy-1-oxoergosta-2,24-dienoic acid delta-lactone
withaferin A
Molecular FormulaC28H38O6
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)CO
InChIInChI=1S/C28H38O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,23-24,29,31H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23-,24+,26+,27-,28+/m0/s1
InChIKeyDBRXOUCRJQVYJQ-CKNDUULBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Withaferin A (CAS 5119-48-2): Steroidal Lactone Procurement for SAR-Driven and Mechanism-Focused Research


Withaferin A (CAS: 5119-48-2) is a steroidal lactone belonging to the withanolide class of natural products, characterized by a C28 ergostane-type steroid backbone with a C-5(6)-epoxy functional group, a C-22,26-δ-lactone ring, and hydroxyl groups at C-4 and C-27 [1]. First isolated and characterized in 1965 from Withania somnifera and Acnistus arborescens [2], Withaferin A is the prototypical member of the withaferin A-type withanolides. Its defining structural signature—the 5β,6β-epoxide moiety in ring B combined with a 2-en-1-one system in ring A—enables covalent Michael addition with nucleophilic cysteine residues on target proteins, a mechanism that fundamentally distinguishes it from many other withanolides that lack this reactive electrophilic center [1]. For procurement decisions in SAR studies, mechanism-of-action research, and anticancer drug development programs, Withaferin A serves as the reference standard against which structural modifications and activity profiles are benchmarked.

Why Withaferin A Cannot Be Generically Substituted with Other Withanolides: Procurement-Relevant Differentiation


Despite belonging to the same withanolide class, Withaferin A and its close structural analogs—including Withanone, Withanolide A, and Withanolide D—exhibit profound and quantifiable divergence in bioactivity, target engagement, and selectivity that precludes functional interchangeability [1]. Withaferin A possesses a unique 5β,6β-epoxide combined with a 2-en-1-one system that confers electrophilic reactivity enabling covalent modification of specific cysteine residues on target proteins such as Hsp90, vimentin, and IKKβ [2]. In contrast, Withanone—differing only in its C6,C7-epoxide placement and C5 hydroxylation—shows markedly weaker target binding and distinct selectivity profiles, being safer for normal cells but less potent against cancer cells [1]. Withanolide D analogs consistently demonstrate lower cytotoxic and heat-shock-inducing activities compared to corresponding Withaferin A analogs [3]. Withanolide A, which retains the C5-C6 epoxide but lacks the C24 unsaturated lactone, displays divergent biological targeting (e.g., neurite outgrowth vs. anticancer activity) [4]. These quantifiable differences—documented across multiple independent studies using standardized assays—directly impact experimental reproducibility, dose-response relationships, and mechanistic interpretation. Substituting Withaferin A with another withanolide in a pre-established protocol risks invalidating comparative analyses and obscuring structure-activity relationships central to drug discovery programs.

Withaferin A: Quantified Differentiation Against Closest Analogs for Evidence-Based Procurement


Withaferin A vs. Withanone: Differential Cytotoxicity and Selectivity in Human Cancer and Normal Cells

In a direct head-to-head comparison, Withaferin A (Wi-A) and Withanone (Wi-N)—two structurally similar withanolides differing primarily in epoxide ring position (C5-C6 for Wi-A vs. C6-C7 for Wi-N) and hydroxylation pattern—exhibited markedly divergent cytotoxicity profiles against human cancer and normal cells. Withaferin A acted as a strong cytotoxic agent against both cancer and normal cells, whereas Withanone showed milder cytotoxicity toward cancer cells while remaining safe for normal cells [1]. The differential activity was attributed to stronger binding affinity of Wi-A to cellular targets including mortalin, p53, and Nrf2 compared to the weak binding exhibited by Wi-N [1].

Cancer cell cytotoxicity Selectivity index Normal cell safety Withanolide comparative pharmacology

Withaferin A vs. Withaperuvin: C-5(6)-Epoxy Group Determines Hsp90 Binding and Anti-Proliferative Activity

A structure-activity relationship (SAR) study in pancreatic cancer Panc-1 cells directly compared Withaferin A with four analogs (Withanolide E, 4-Hydroxywithanolide E, 3-Aziridinylwithaferin A, and Withaperuvin) for Hsp90 inhibition and anti-proliferative activity. Withaferin A inhibited cell proliferation with an IC50 ranging from 1.0 to 2.8 µM and induced caspase-3 activity by 21-fold in Panc-1 cells [1]. In contrast, Withaperuvin—which lacks the C-5(6)-epoxy functional group—showed no detectable activity in either cell proliferation inhibition or caspase-3 induction [1]. The SAR study conclusively established that the C-5(6)-epoxy functional group contributes considerably for withanolide binding to Hsp90, inhibition of Hsp90 chaperone activity, and subsequent Hsp90 client protein depletion [1].

Hsp90 inhibition Pancreatic cancer Structure-activity relationship Epoxide functional group

Withaferin A vs. Withanolide D Analogs: Superior Cytotoxic and Heat-Shock-Inducing Activity Across 25 Semisynthetic Derivatives

A comprehensive semisynthesis and biological evaluation study generated 25 analogs of Withaferin A (WA) and Withanolide D (WD), including 17 new compounds, to assess dual cytotoxic and heat-shock-inducing activities (HSA). Evaluation of these 25 withanolide analogs revealed that WD analogs were consistently less active in both cytotoxicity and HSA assays compared to their corresponding WA analogs [1]. The 5β,6β-epoxide moiety contributed to cytotoxicity but not to HSA, while introduction of a 16β-OAc group to 4,27-di-O-acetyl-WA enhanced cytotoxicity and decreased HSA [1]. This cross-analog comparison establishes WA-type withanolides as the superior scaffold for both cytotoxic and cytoprotective heat-shock response applications.

Cytotoxicity Heat-shock response Withanolide D comparison Semisynthetic analogs

Withaferin A vs. Withanone and CAPE: Superior DNMT1/DNMT3A Binding Affinity and p16INK4A Reactivation

A combined computational and experimental study evaluated Withaferin A (Wi-A), Withanone (Wi-N), and Caffeic Acid Phenethyl Ester (CAPE) as DNA methyltransferase (DNMT) inhibitors, using Sinefungin (SFG) as a reference dual inhibitor of DNMT1 and DNMT3A. Among the three test compounds, Wi-A showed the highest binding affinity to both DNMT1 and DNMT3A; CAPE showed the highest affinity to DNMT3A, and Wi-N showed moderate affinity interaction with both [1]. Cell-based assays demonstrated a dose-dependent decrease in viability and increase in p16INK4A tumor suppressor expression, with a stronger effect observed for Wi-A compared to Wi-N and CAPE [1]. This establishes Wi-A as the most potent DNMT inhibitor among the tested natural compounds.

DNA methyltransferase inhibition Epigenetic cancer therapy p16INK4A tumor suppressor Molecular docking

Withaferin A vs. Withanolide A: In Vitro Absorption and Permeability Paradox

An in vitro absorption study using an intestinal absorption model system evaluated the bioavailability characteristics of major withanolides from Withania somnifera. A striking and paradoxical finding was reported: the highly biologically active Withaferin A was completely impermeable in the in vitro absorption model, whereas Withanolide A and 12-deoxywithastramonolide demonstrated measurable permeability [1]. The authors noted that this finding—that the most potent withanolide in cellular assays shows zero apparent permeability—suggests that Withaferin A may require alternative absorption mechanisms or specific transport systems not captured in standard permeability models [1].

Bioavailability Intestinal permeability Withanolide A comparison Caco-2 model Absorption paradox

Withaferin A (CAS 5119-48-2): Evidence-Based Research and Industrial Application Scenarios


Hsp90-Targeted Anticancer Drug Discovery and SAR Studies

Withaferin A is the definitive reference compound for Hsp90-targeted anticancer research requiring the C5-C6 epoxide pharmacophore. In pancreatic cancer Panc-1 cells, Withaferin A demonstrates an IC50 of 1.0–2.8 µM and induces 21-fold caspase-3 activation, while Withaperuvin (lacking the epoxide) shows no activity [1]. This stark activity cliff makes Withaferin A essential as a positive control and SAR benchmark in any study investigating epoxide-dependent Hsp90 client protein degradation. Procurement of Withaferin A—rather than inactive analogs like Withaperuvin—is mandatory for experiments requiring Hsp90 inhibition and downstream Akt/Cdk4 depletion readouts.

Differential Cytotoxicity Screening for Cancer-Selective vs. Broad-Spectrum Activity

For research programs evaluating cancer cell selectivity, the Withaferin A vs. Withanone pair serves as a critical comparator system. Withaferin A acts as a strong cytotoxic agent against both cancer and normal cells, whereas Withanone shows cancer-selective cytotoxicity with normal cell sparing [1]. This differential selectivity—attributed to stronger target binding (mortalin/p53/Nrf2) by Withaferin A—makes Withaferin A the appropriate choice for broad-spectrum cytotoxic screening and positive control applications, while Withanone should be selected for studies specifically requiring cancer-selective activity. Procurement decisions should explicitly align with whether the experimental design requires non-selective potency (Wi-A) or selective cancer cell killing (Wi-N).

Dual Cytotoxic and Heat-Shock Response Modulation Studies

For investigations requiring simultaneous evaluation of cytotoxicity and heat-shock-inducing activity (HSA), Withaferin A-derived analogs consistently outperform Withanolide D-derived analogs. Across a panel of 25 semisynthetic withanolides, WD analogs were less active in both cytotoxicity and HSA assays compared to their corresponding WA analogs [1]. The 5β,6β-epoxide moiety of Withaferin A contributes specifically to cytotoxicity but not HSA, enabling structure-based tuning of these dual activities [1]. Researchers designing studies on the interplay between cytotoxic stress and cytoprotective heat-shock responses should procure Withaferin A or its active analogs rather than Withanolide D-based compounds.

Epigenetic Cancer Therapy Research Targeting DNMT Overexpression

Withaferin A is the most potent natural DNMT inhibitor among tested withanolides, showing highest binding affinity to both DNMT1 and DNMT3A and strongest functional p16INK4A tumor suppressor reactivation compared to Withanone and CAPE [1]. For epigenetic cancer therapy programs focused on reversing promoter hypermethylation and restoring tumor suppressor expression, Withaferin A should be prioritized over Withanone, which exhibits only moderate DNMT affinity and weaker p16INK4A reactivation [1]. This potency differential directly impacts dose selection and expected effect sizes in DNMT inhibition assays.

Formulation Development and Bioavailability Enhancement Studies

Withaferin A presents a unique formulation challenge not shared by other major withanolides: it is completely impermeable in standard in vitro intestinal absorption models, whereas Withanolide A and 12-deoxywithastramonolide show measurable permeability [1]. This absorption paradox makes Withaferin A the ideal candidate for studies investigating specialized delivery systems—including nanoparticle encapsulation, permeation enhancers, prodrug strategies, and lymphatic transport mechanisms. For formulation scientists and bioavailability researchers, Withaferin A represents a high-value model compound for studying permeability-limited natural product delivery, while Withanolide A serves as a permeable comparator for assessing formulation impact.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Withaferin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.